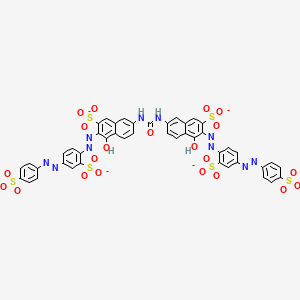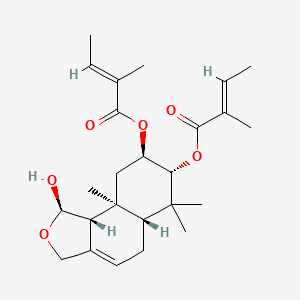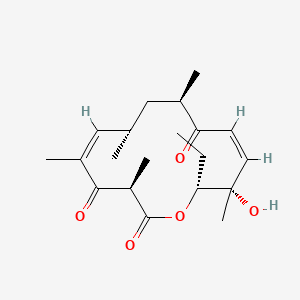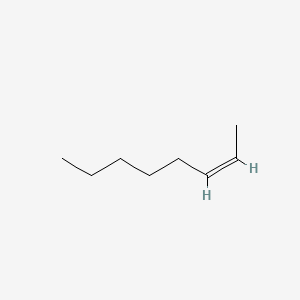
cis-2-Octene
Overview
Description
cis-2-Octene: is an organic compound with the chemical formula C8H16 . It is an alkene, specifically an isomer of octene, characterized by the presence of a double bond between the second and third carbon atoms in the chain, with both hydrogen atoms on the same side of the double bond, hence the “cis” configuration. This compound is a colorless liquid at room temperature and is used in various chemical processes and industrial applications.
Mechanism of Action
Target of Action
cis-2-Octene, also known as (Z)-Oct-2-ene, is an alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of this compound are the carbon atoms involved in the double bond. These carbon atoms are susceptible to reactions such as addition and halogenation .
Mode of Action
This compound, like other alkenes, undergoes addition reactions. In the presence of halogens like bromine and chlorine, this compound can undergo a halogen addition reaction . This reaction involves the breaking of the carbon-carbon double bond and the addition of a halogen atom to each carbon . The reaction proceeds via anti addition, involving the formation of a cyclic halonium ion intermediate .
Biochemical Pathways
The addition of halogens to this compound is a part of the broader biochemical pathways involving alkenes. These pathways are crucial in organic chemistry and biochemistry, leading to the formation of a variety of complex organic compounds .
Result of Action
The halogenation of this compound results in the formation of vicinal dihalides . These compounds have a variety of applications in organic synthesis. The exact molecular and cellular effects of this compound’s action would depend on the specific context and environment in which the reaction takes place.
Action Environment
The action of this compound, particularly its reactivity with halogens, can be influenced by various environmental factors. For instance, the presence of aprotic solvents can facilitate the halogen addition reaction . Moreover, the reaction is exothermic and can be influenced by temperature and pressure . Safety measures should be taken while handling this compound as it is classified as a flammable liquid and can cause skin irritation .
Biochemical Analysis
Biochemical Properties
cis-2-Octene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions often result in the formation of epoxides, which are reactive intermediates in various metabolic pathways. Additionally, this compound can interact with other biomolecules such as glutathione, leading to conjugation reactions that facilitate its detoxification and excretion from the body .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways by interacting with membrane-bound receptors and enzymes. This interaction can influence gene expression and cellular metabolism, leading to changes in cell function. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and lipid metabolism . At higher concentrations, it may induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis or necrosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. One of the primary mechanisms is the formation of epoxides through the action of cytochrome P450 enzymes. These epoxides can then react with nucleophilic sites on proteins and DNA, leading to potential enzyme inhibition or activation and changes in gene expression. Additionally, this compound can undergo conjugation with glutathione, which is catalyzed by glutathione S-transferase, resulting in the formation of less toxic and more water-soluble metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of various oxidation products, which may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can induce toxic effects. Studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, as well as alterations in blood biochemistry. These toxic effects are often dose-dependent and may involve mechanisms such as oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its oxidation and conjugation reactions. The primary metabolic pathway involves the oxidation of this compound by cytochrome P450 enzymes to form epoxides. These epoxides can then be further metabolized by epoxide hydrolase to form diols, or they can undergo conjugation with glutathione. The conjugation reactions are catalyzed by glutathione S-transferase, resulting in the formation of glutathione conjugates that are more water-soluble and can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature. This compound can readily diffuse across cell membranes and accumulate in lipid-rich tissues such as the liver and adipose tissue. It can also interact with transport proteins and binding proteins that facilitate its distribution within the body. The localization and accumulation of this compound in specific tissues can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid bilayers of cell membranes due to its hydrophobic nature. It can also localize to intracellular organelles such as the endoplasmic reticulum and mitochondria, where it may interact with various enzymes and proteins. These interactions can influence the activity and function of this compound, including its role in metabolic pathways and its potential to induce cellular stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-Octyne: One common method to synthesize cis-2-Octene is through the partial hydrogenation of 2-octyne. This process involves the use of a catalyst such as palladium on calcium carbonate (Lindlar’s catalyst) to selectively hydrogenate the triple bond to a double bond, resulting in the cis configuration.
Dehydration of 2-Octanol: Another method involves the dehydration of 2-octanol using an acid catalyst like sulfuric acid. This reaction removes a water molecule from 2-octanol, forming this compound.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using high temperatures and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Octene can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate can yield octane-2,3-diol.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it to octane.
Addition Reactions: this compound readily undergoes addition reactions due to the presence of the double bond. For instance, it can react with halogens like bromine to form dibromo compounds.
Hydroboration-Oxidation: This reaction involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide, resulting in the formation of 2-octanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Addition: Bromine (Br2), chlorine (Cl2)
Hydroboration-Oxidation: Borane (BH3), hydrogen peroxide (H2O2)
Major Products Formed:
Oxidation: Octane-2,3-diol
Reduction: Octane
Addition: 2,3-Dibromo-octane
Hydroboration-Oxidation: 2-Octanol
Scientific Research Applications
cis-2-Octene has several applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis to produce various compounds, including alcohols, diols, and halogenated products.
Biology: this compound is studied for its role in biological systems, particularly in the metabolism of fatty acids and other hydrocarbons.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
trans-2-Octene: This isomer has the same molecular formula but with the hydrogen atoms on opposite sides of the double bond. It has different physical and chemical properties due to the different spatial arrangement.
1-Octene: An isomer with the double bond at the first carbon. It has different reactivity and applications compared to cis-2-Octene.
3-Octene: Another isomer with the double bond between the third and fourth carbon atoms. It also exhibits different properties and reactivity.
Uniqueness of this compound: this compound is unique due to its specific geometric configuration, which affects its physical properties such as boiling point and density, as well as its reactivity in chemical reactions. The cis configuration can lead to different reaction pathways and products compared to its trans counterpart or other isomers.
Properties
IUPAC Name |
(Z)-oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPBINAXDRFYPL-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014222 | |
| Record name | (Z)-Oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline], Clear colorless liquid; [Pfaltz and Bauer MSDS] | |
| Record name | 2-Octene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8528 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | cis-2-Octene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7642-04-8, 13389-42-9, 111-67-1 | |
| Record name | cis-2-Octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7642-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octene, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007642048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Octene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-OCTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-Oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-oct-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTENE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEA8FBZ56Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of cis-2-Octene?
A1: this compound is an alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. While the provided abstracts don't contain detailed spectroscopic data, typical characterization techniques include 1H NMR, 13C NMR, and FTIR.
Q2: How does this compound behave in reactions with molybdenum(V) chloride?
A2: Molybdenum(V) chloride (MoCl5) can chlorinate this compound, predominantly yielding the cis-vic-dichloroalkane. This reaction also produces monochloroalkanes. The selectivity for cis addition over trans addition ranges from 4.9 to 12.1, indicating a significant preference for cis chlorination. []
Q3: Can this compound be epoxidized in catalytic reactions?
A3: Yes, this compound can be epoxidized using manganese(III) porphyrin complexes as catalysts in the presence of oxidants like iodosylarene or meta-chloroperbenzoic acid (MCPBA). Interestingly, the selectivity of this epoxidation can be influenced by the catalyst structure, specifically the presence of "gates" on the porphyrin ligand, as demonstrated with a gated basket catalyst. [] Additionally, the solvent used in these reactions can impact both the reactive species generated and the ratio of heterolysis to homolysis observed. []
Q4: What is the role of this compound in studies involving toluene dioxygenase?
A4: this compound, along with other non-halogenated alkenes, serves as a substrate for the enzyme toluene dioxygenase. The enzyme exhibits activity towards this compound, catalyzing its dioxygenation. This contrasts with halogenated substrates, which often undergo monooxygenation reactions. []
Q5: How does this compound interact with copper(I) complexes containing bis(2-pyridyl)amine ligands?
A5: this compound can coordinate to the copper(I) center in complexes containing the bis(2-pyridyl)amine (H-dpa) ligand, forming complexes like [Cu(H-dpa)(this compound)]BF4. This coordination induces steric hindrance, leading to the olefin twisting out of the plane of the H-dpa ligand. Additionally, the 1H and 13C NMR spectra of the complex show an upfield shift in the olefin signals compared to free this compound. []
Q6: How does this compound behave in iron-catalyzed Fischer–Tropsch synthesis?
A7: While this compound itself is not a direct reactant in the Fischer–Tropsch process, studies using deuterium-labeled 1-octene (1-octene-d16) as a probe molecule provide insights into alkene isomerization under these conditions. It was found that 1-octene-d16 isomerizes to both cis- and trans-2-octene-d16 with roughly equal amounts of each isomer formed. This suggests that the isomerization mechanism under iron-catalyzed Fischer-Tropsch conditions does not strongly favor one isomer over the other. []
Q7: Can this compound be used as a starting material for the synthesis of organophosphonates?
A8: Yes, this compound reacts with diethyl phosphite in the presence of a manganese(II) catalyst and air to yield a regioisomeric mixture of hydrophosphorylation products. This method provides a facile route to synthesize organophosphonates from alkenes and dialkyl phosphites. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3-[(2E)-2-[1-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239331.png)
![(2R,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1239332.png)
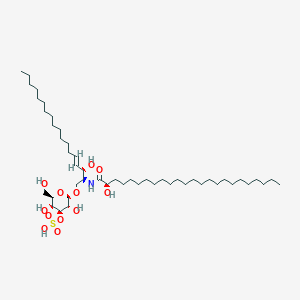
![[(3S,7S)-2-[(7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[4-[[4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1239335.png)
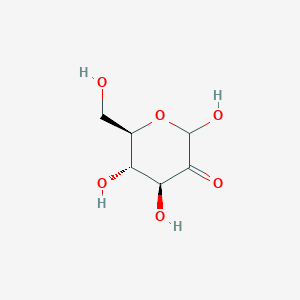
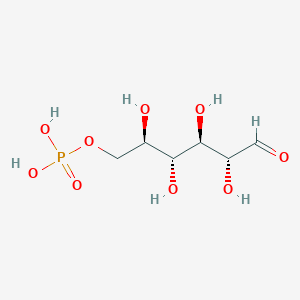
![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)

![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1239344.png)
